molecular formula C17H12Cl2N2O B11680771 (4Z)-4-benzylidene-2-(2,5-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-benzylidene-2-(2,5-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11680771
M. Wt: 331.2 g/mol
InChI Key: SKPGUYASUQCPIY-ZROIWOOFSA-N
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Description

(4Z)-4-benzylidene-2-(2,5-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound characterized by its unique chemical structure. This compound is part of the pyrazolone family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of (4Z)-4-benzylidene-2-(2,5-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 2,5-dichlorobenzaldehyde with 5-methyl-2,4-dihydro-3H-pyrazol-3-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

(4Z)-4-benzylidene-2-(2,5-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols, forming new derivatives with different functional groups.

Scientific Research Applications

(4Z)-4-benzylidene-2-(2,5-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents.

    Medicine: Due to its biological activities, the compound is studied for its potential use in treating various diseases and medical conditions.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (4Z)-4-benzylidene-2-(2,5-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways and cellular processes. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

(4Z)-4-benzylidene-2-(2,5-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one can be compared with other similar compounds such as:

    (4Z)-4-(2,4-Dichlorobenzylidene)-2-(2,5-dichlorophenyl)-1,3-oxazol-5(4H)-one: This compound has a similar structure but contains an oxazole ring instead of a pyrazolone ring.

    (4Z)-4-[(2,5-Dichlorophenyl)hydrazono]-N-(2,5-dimethoxyphenyl)-3-oxo-3,4-dihydro-2-naphthalenecarboxamide: This compound has a hydrazone group and a naphthalene ring, providing different chemical and biological properties.

Properties

Molecular Formula

C17H12Cl2N2O

Molecular Weight

331.2 g/mol

IUPAC Name

(4Z)-4-benzylidene-2-(2,5-dichlorophenyl)-5-methylpyrazol-3-one

InChI

InChI=1S/C17H12Cl2N2O/c1-11-14(9-12-5-3-2-4-6-12)17(22)21(20-11)16-10-13(18)7-8-15(16)19/h2-10H,1H3/b14-9-

InChI Key

SKPGUYASUQCPIY-ZROIWOOFSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC=CC=C2)C3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=CC=C2)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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